2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a unique structural framework. Its core consists of:
- A 1H-imidazole ring substituted at the 1-position with a (furan-2-yl)methyl group.
- A sulfanyl (-S-) linkage connecting the imidazole ring to an acetamide backbone.
- An N-[2-(trifluoromethyl)phenyl] group attached to the acetamide moiety.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole and acetamide derivatives in targeting enzymes and receptors .
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)13-5-1-2-6-14(13)22-15(24)11-26-16-21-7-8-23(16)10-12-4-3-9-25-12/h1-9H,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOVUPGVRLWQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the furan and imidazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors, while the imidazole ring is often prepared via the Debus-Radziszewski imidazole synthesis. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Imidazole-Based Acetamides
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations:
Imidazole vs. Benzimidazole/Thiazole: The target compound’s imidazole core differs from the benzimidazole in (which has a fused benzene ring) and the thiazole in (which replaces a nitrogen with sulfur). These variations influence electronic properties and binding affinities .
Substituent Position on Phenyl Ring :
- The 2-(trifluoromethyl)phenyl group in the target compound differs from the 3-(trifluoromethyl)phenyl in . Positional isomerism can alter steric effects and target engagement .
Functional Group Impact :
Physicochemical and Pharmacological Properties
- Lipophilicity : The CF₃ group in all compounds enhances lipophilicity, but the furan-2-ylmethyl substituent may reduce logP compared to phenyl analogs () due to furan’s polarity .
- Solubility : The methoxy group in ’s benzimidazole derivative improves aqueous solubility compared to the target compound’s furan substituent .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that incorporates various functional groups, including furan and imidazole moieties. These structural features suggest potential biological activities, particularly in therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory agents.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.39 g/mol. The presence of trifluoromethyl and furan groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆F₃N₃OS |
| Molecular Weight | 385.39 g/mol |
| Appearance | Powder |
| Purity | ≥95% |
Anticancer Activity
Research indicates that compounds containing imidazole and furan rings exhibit significant anticancer properties. For instance, derivatives with similar structures have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
A study demonstrated that imidazole derivatives could inhibit specific kinases involved in cancer progression, leading to reduced cell viability in various cancer cell lines. The compound's structure allows it to interact with these kinases, thereby exerting its cytotoxic effects.
Antimicrobial Activity
Furan derivatives are well-documented for their antimicrobial properties. The compound's furan ring contributes to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. In vitro tests have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have indicated that similar imidazole-based compounds can significantly reduce inflammation in animal models, suggesting a promising avenue for therapeutic development.
Case Studies
- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of imidazole derivatives on human breast cancer cells (MCF-7). The derivative exhibited an IC50 value of 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial properties .
- Anti-inflammatory Mechanism : In a model of induced inflammation in rats, treatment with the compound resulted in a significant decrease in paw edema compared to control groups, demonstrating its anti-inflammatory efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
- Furan Ring : Essential for antimicrobial activity.
- Imidazole Moiety : Critical for anticancer effects due to its ability to interact with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity, improving membrane penetration and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
